![molecular formula C12H12F3NO4 B161474 2-([(Benzyloxy)carbonyl]amino)-3,3,3-trifluoro-2-methylpropanoic acid CAS No. 139520-43-7](/img/structure/B161474.png)

2-([(Benzyloxy)carbonyl]amino)-3,3,3-trifluoro-2-methylpropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

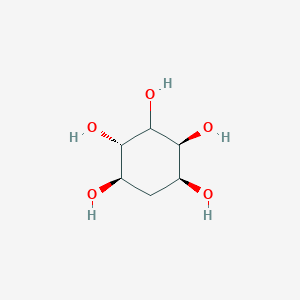

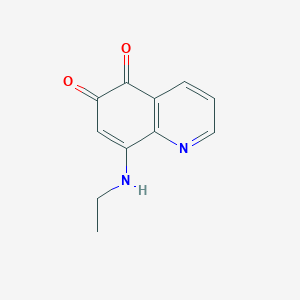

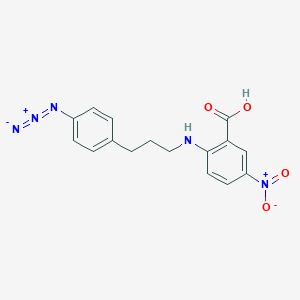

2-([(Benzyloxy)carbonyl]amino)-3,3,3-trifluoro-2-methylpropanoic acid is a useful research compound. Its molecular formula is C12H12F3NO4 and its molecular weight is 291.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymorphism in Peptide Crystals

The study of polymorphism in peptide crystals, such as those containing protected dipeptide units with α,α-disubstituted residues, provides insights into the structural diversity and stability of these compounds. One example involves the crystallization of a related peptide in two polymorphic forms, demonstrating different molecular conformations and packing arrangements, which are crucial for understanding peptide behavior and designing peptide-based materials (Gebreslasie, Jacobsen, & Görbitz, 2011).

Synthesis of β-Derivatized Amino Acids

The compound has been used in the synthesis of β-derivatized 2-trifluoromethyl substituted aspartic esters, highlighting a versatile route for creating isoaspartyl peptides. This methodology facilitates the generation of diastereoisomeric dipeptides, contributing to the field of peptide synthesis and the study of peptide conformation and activity (Sewald, Riede, Bissinger, & Burger, 1992).

Novel Building Blocks for Peptides

Research on novel 2H-azirin-3-amines as dipeptide synthons demonstrates the use of these compounds in peptide chemistry. Such studies offer innovative approaches to peptide assembly, potentially leading to new therapeutics and materials (Breitenmoser, Hirt, Luykx, & Heimgartner, 2001).

Inhibitors of Folate Metabolism

Compounds derived from 2-([(Benzyloxy)carbonyl]amino)-3,3,3-trifluoro-2-methylpropanoic acid have been evaluated as inhibitors of folate metabolism, highlighting their potential in medicinal chemistry and drug discovery. Such research provides a foundation for developing novel therapeutics targeting metabolic pathways (Piper, Montgomery, Sirotnak, & Chello, 1982).

N-Phthaloylation of Amino Acid Derivatives

The use of related reagents for N-phthaloylation of amino acids and derivatives emphasizes the importance of these compounds in protecting group chemistry, which is crucial for peptide synthesis and modifications (Casimir, Guichard, & Briand, 2002).

Mechanism of Action

Target of Action

It is known that this compound is a derivative of alanine , a common amino acid involved in protein synthesis. Therefore, it may interact with various enzymes and proteins within the body.

Mode of Action

As an alanine derivative , it may be involved in protein synthesis and other biochemical processes. It could potentially interact with its targets by binding to active sites, influencing their function, and causing subsequent changes in cellular processes.

Biochemical Pathways

Given its structure, it may be involved in pathways related to protein synthesis and metabolism, given its relationship to alanine .

Result of Action

As an alanine derivative , it may influence protein synthesis and other cellular processes, potentially leading to changes in cell function and behavior.

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3,3,3-trifluoro-2-methyl-2-(phenylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO4/c1-11(9(17)18,12(13,14)15)16-10(19)20-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,16,19)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYJHDHKGSWTBEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)(C(F)(F)F)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454419 |

Source

|

| Record name | 2-{[(Benzyloxy)carbonyl]amino}-3,3,3-trifluoro-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139520-43-7 |

Source

|

| Record name | 2-{[(Benzyloxy)carbonyl]amino}-3,3,3-trifluoro-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-5-[(methylamino)carbonyl]benzoic acid](/img/structure/B161425.png)

![5-[(1S)-1-[(1R,3Ar,4R,7R)-7-(2-hydroxypropan-2-yl)-1,4-dimethyl-3,3a,4,5,6,7-hexahydro-2H-azulen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B161428.png)